molecular formula C13H20Cl2N4OS B13420859 2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride

2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride

Cat. No.: B13420859
M. Wt: 351.3 g/mol
InChI Key: QFAKDYDWGYUDJX-UHFFFAOYSA-M
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Description

This compound is a derivative of thiamine (vitamin B1), characterized by a thiazolium ring linked to a 4-amino-2-ethylpyrimidine group. Its structure includes a 2-hydroxyethyl substituent on the thiazolium ring and exists as a hydrochloride salt, enhancing its solubility in aqueous environments .

Properties

Molecular Formula

C13H20Cl2N4OS

Molecular Weight

351.3 g/mol

IUPAC Name

2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride

InChI

InChI=1S/C13H19N4OS.2ClH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);2*1H/q+1;;/p-1

InChI Key

QFAKDYDWGYUDJX-UHFFFAOYSA-M

Canonical SMILES

CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the 4-Amino-2-ethylpyrimidine Intermediate

The pyrimidine ring is constructed through condensation reactions involving amidines or guanidine derivatives with β-dicarbonyl compounds or nitriles. For the 4-amino-2-ethyl substitution pattern, ethyl-substituted precursors such as ethyl-substituted amidines are reacted under controlled conditions to yield the desired 4-amino-2-ethylpyrimidine scaffold.

  • Typical conditions include reflux in polar solvents like ethanol or acetonitrile with acid or base catalysis.
  • Chlorination at the 5-position (to form 5-chloromethyl) is achieved using phosphorus oxychloride (POCl3), facilitating later substitution.

Construction of the 4-Methyl-1,3-thiazolium Ring

The thiazolium ring is synthesized by cyclization reactions involving α-haloketones or α-haloaldehydes with thiourea or thioamide derivatives.

  • For the 4-methyl substitution, methyl ketones are employed.
  • The ring closure typically occurs under reflux in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • The resulting thiazolium salt is isolated as a chloride or hydron salt.

Coupling of Pyrimidine and Thiazolium Units

The key step is the formation of the methylene bridge linking the 5-position of the pyrimidine ring to the 3-position of the thiazolium ring.

  • This is commonly achieved by nucleophilic substitution of a halomethyl pyrimidine intermediate with the thiazolium ring bearing a free nucleophilic site.
  • Sodium alkoxide bases in THF or other solvents facilitate the substitution.
  • The reaction is typically performed under reflux to ensure complete coupling.

Introduction of the Ethanol Side Chain

The 5-position of the thiazolium ring is functionalized with an ethanol group.

  • This is usually introduced by reaction of the thiazolium intermediate with ethylene oxide or by reduction of a corresponding aldehyde or halide precursor.
  • Sodium borohydride or other mild reducing agents are employed for selective reduction steps.
  • Protection/deprotection strategies may be used to prevent side reactions during this process.

Formation of the Hydrochloride Salt

The final compound is converted to the hydrochloride salt to improve solubility and stability.

  • This is achieved by treatment with hydrochloric acid in an appropriate solvent such as ethanol or water.
  • The salt is isolated by crystallization or precipitation.
  • Purification by recrystallization ensures high purity suitable for pharmaceutical use.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Key Notes
1 Synthesis of 4-amino-2-ethylpyrimidine Ethyl-substituted amidines, reflux in EtOH Chlorination with POCl3 for 5-position
2 Formation of 4-methyl-1,3-thiazolium ring α-Haloketones + thiourea, reflux in THF Methyl substitution on thiazolium
3 Coupling pyrimidine and thiazolium units Sodium alkoxide, reflux in THF Nucleophilic substitution at methylene
4 Introduction of ethanol side chain Ethylene oxide or reduction with NaBH4 Selective reduction, protection strategies
5 Hydrochloride salt formation HCl in EtOH or water Crystallization for purification

Research Findings and Optimization

  • Attempts to reduce certain pyrimidine intermediates to dihydro derivatives have shown limited success under various conditions (NaCNBH3, Pd/C, NiCl2/NaBH4), indicating the need for careful selection of reducing agents.
  • The use of sodium methanesulfinate for sulfone formation on related heterocycles has been reported to improve yields and facilitate subsequent transformations.
  • The coupling step benefits from the use of strong bases like sodium hydride in anhydrous conditions to enhance nucleophilicity and reaction completion.
  • Protection of sensitive hydroxyl groups during the introduction of the ethanol side chain is critical to avoid side reactions and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The thiazolium ring can be reduced under specific conditions to form thiazolidine derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a core thiazolium-pyrimidine framework with other thiamine derivatives but differs in substituents:

Compound Pyrimidine Substituent Thiazolium Substituent Salt Form Key Functional Groups
Target Compound 4-Amino-2-ethyl 4-Methyl, 2-hydroxyethyl Chloride; hydrochloride –NH₂ (pyrimidine), –OH (ethanol)
Thiamine HCl 4-Amino-2-methyl 4-Methyl, 2-hydroxyethyl Hydrochloride –NH₂ (pyrimidine), –OH (ethanol)
Compound 2 () 4-Cyano, 4-methyl Sulfonamide None –CN, –SO₂NH₂
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () Pyrimidin-2-ylthio Oxadiazole-thione None –S–, –C=S

Key Observations :

  • The ethyl group in the target compound may confer greater lipophilicity compared to methyl groups in thiamine HCl, affecting membrane permeability .
Physicochemical Properties
Property Target Compound Thiamine HCl Compound 3 ()
Melting Point Not reported (inferred >250°C) 248–250°C 242–243°C
Solubility High (hydrochloride salt) High in water Moderate (neutral compound)
Purity (HPLC) Not reported ≥98% 98%

Key Observations :

  • Hydrochloride salts (target compound and thiamine HCl) exhibit superior aqueous solubility compared to neutral analogs like Compound 3 .

Key Observations :

  • The target compound’s synthesis emphasizes nitrogen-protected intermediates (e.g., acetamide in ), contrasting with sulfur-based reactions in .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing this compound with high purity?

  • Answer: Synthesis should prioritize catalyst-free aqueous ethanol-mediated methods to minimize side reactions, as demonstrated in analogous thiazole-pyrimidine hybrids . Critical steps include:

  • Purification: Recrystallization using ethanol-water mixtures to isolate the hydrochloride salt form, leveraging differential solubility .
  • Characterization: Confirm purity via melting point analysis (e.g., target range: 206–208°C for related compounds) and HRMS to validate the molecular ion peak ([M + H]+) .

Q. How should researchers interpret NMR and HRMS data for structural validation?

  • Answer:

  • 1H NMR: Focus on diagnostic signals:
  • Thiazolium protons: δ 8.2–8.5 ppm (aromatic).
  • Ethanol sidechain: δ 3.7–4.1 ppm (CH2-OH) and δ 1.2–1.5 ppm (CH3) .
  • HRMS: Ensure mass accuracy < 2 ppm deviation. For example, a molecular ion at m/z 485.04 (free base) aligns with the empirical formula .

Q. What challenges arise in stabilizing the thiazolium moiety during storage?

  • Answer: The thiazolium ring is hygroscopic and prone to hydrolysis. Recommended practices:

  • Store under inert gas (N2/Ar) at -20°C.
  • Use desiccants (e.g., silica gel) to mitigate humidity effects, as shown in stability studies of analogous heterocycles .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Answer: Implement quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. ICReDD’s workflow integrates reaction path searches with experimental validation, reducing trial-and-error cycles by 40–60% . Key parameters:

  • Solvent effects: Simulate ethanol-water interactions to predict solubility and reaction yields.
  • Counterion effects: Compare chloride vs. hydrochloride salt stability using Gibbs free energy calculations .

Q. What statistical experimental design (DoE) approaches are suitable for reaction optimization?

  • Answer: Use a Central Composite Design (CCD) to evaluate variables:

  • Factors: Temperature (60–100°C), solvent ratio (ethanol:water), and reaction time (12–24 hrs).
  • Response: Yield and purity.
  • Analysis: ANOVA to identify significant factors, as applied in thiazole synthesis optimization .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Answer: Discrepancies (e.g., NMR shifts ±0.3 ppm) may arise from solvent polarity or salt form. Mitigation strategies:

  • Reproduce conditions: Match solvent (D2O vs. DMSO-d6) and concentration.
  • Cross-validate: Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations .

Q. What methodologies differentiate heterogeneous vs. homogeneous catalytic mechanisms in derivative synthesis?

  • Answer:

  • Kinetic profiling: Monitor reaction rates under varying catalyst concentrations. Homogeneous systems show linear rate dependence.
  • Leaching tests: Analyze filtrate for metal content (e.g., ICP-MS) to confirm heterogeneous stability .

Q. How can biocompatibility be assessed for potential therapeutic applications?

  • Answer: Prioritize in vitro assays:

  • Cytotoxicity: MTT assay (IC50) in HEK-293 or HepG2 cells.
  • Metabolic stability: Microsomal incubation (e.g., human liver microsomes) with LC-MS quantification .

Q. What strategies guide structure-activity relationship (SAR) studies for thiazolium-pyrimidine hybrids?

  • Answer:

  • Core modifications: Substitute the 4-amino group (e.g., nitro, hydroxy) to modulate electron density.
  • Sidechain variation: Replace ethanol with alkyl/aryl groups to enhance lipophilicity.
  • Bioactivity correlation: Use QSAR models to predict IC50 values against target enzymes .

Data Contradiction Analysis Example

Conflict: Discrepancies in reported melting points (e.g., 206–208°C vs. 195–200°C for similar compounds).
Resolution:

  • Cause: Polymorphism or hydrate formation.
  • Method: Perform thermal gravimetric analysis (TGA) to detect hydrate loss. Repeat synthesis with strict humidity control .

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